2-(4-Octylphenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Octylphenyl)ethanol involves multi-step chemical processes. For instance, a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate for cardiovascular drugs, was developed using β-phenylethanol as a raw material. This process involves esterification, nitration, hydrolysis, and reduction steps, achieving a total yield of 66.4% and an HPLC purity of 99.77% (Zhang Wei-xing, 2013). Similarly, an improved synthesis method for 2-(4-propylphenyl)ethanol significantly reduced side-products, demonstrating the importance of optimizing synthesis procedures for higher purity and yield (A. Hashmi et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(4-Octylphenyl)ethanol has been elucidated through various techniques, including X-ray crystallography. For example, the molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction was characterized by IR, 1H-NMR, and single crystal X-ray diffraction, revealing its crystallization in a monoclinic system with a centrosymmetric space group (M. Percino et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds, such as 2-(4-hydroxyphenyl)ethanol, have been studied in various contexts. For example, the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions by emulsion liquid membranes highlights the compound's solubility and interaction with different solvents, an essential aspect of its chemical behavior (M. Reis et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the applications and handling of 2-(4-Octylphenyl)ethanol. Although specific data on 2-(4-Octylphenyl)ethanol were not directly found, studies on similar compounds provide insights into the methods for analyzing these properties and their significance in industrial and research contexts.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are key to exploring the utility of 2-(4-Octylphenyl)ethanol in synthesizing other chemicals or in applications such as solvents, intermediates in pharmaceuticals, or materials science. The interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes, for instance, sheds light on the hydrogen bonding behavior and reactivity patterns of these compounds (S. Maity et al., 2011).
Scientific Research Applications
In the context of olive oil's phenolic antioxidants, a compound structurally similar to 2-(4-Octylphenyl)ethanol, namely 2-(3,4-Dihydroxyphenyl)ethanol, has been found to induce apoptosis in HL60 cells. This property contributes to its anti-inflammatory and chemopreventive attributes (Ragione et al., 2000).
A study focused on the bioprocess production of (R)-1-[4-(trifluoromethyl)phenyl]ethanol, which is structurally related to 2-(4-Octylphenyl)ethanol, using recombinant Escherichia coli cells. This process was highlighted for its enantioselectivity and its potential in polar organic solvent-aqueous systems (Chen et al., 2019).
A new synthesis process for 2-(4-aminophenyl)ethanol, another structurally similar compound, demonstrated high yield and purity. This process is particularly relevant for the production of intermediates in cardiovascular drugs (Zhang Wei-xing, 2013).
The Pd-Cu EnCat catalyst has been used to convert styrene oxide to 2-phenyl ethanol in supercritical carbon dioxide. This method is considered clean and green, and the product, 2-phenyl ethanol, finds applications in perfumes, deodorants, and soaps (Yadav & Lawate, 2011).
An improved synthesis method for 2-(4-propylphenyl)ethanol has been developed, reducing side-products and facilitating large-scale purification. This method is particularly useful for muon-spin resonance experiments (Hashmi et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-(4-octylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,17H,2-8,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVAWTAMOZOVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461974 | |
Record name | 2-(4-octylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Octylphenyl)ethanol | |
CAS RN |
162358-05-6 | |
Record name | 2-(4-octylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-octylphenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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